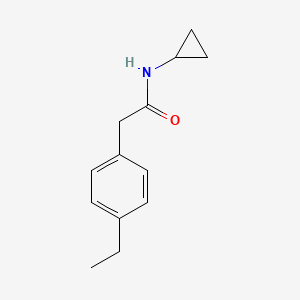![molecular formula C18H26N4O B5266202 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine](/img/structure/B5266202.png)
5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as PNU-142721 and has been found to possess several biological activities that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and pathways in the body that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine in lab experiments include its potent biological activities, which make it a promising candidate for drug development. However, the limitations of using this compound include its complex synthesis method and the need for further investigation to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine. These include:
1. Investigating its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections.
2. Studying its mechanism of action to better understand its biological activities.
3. Developing more efficient synthesis methods for this compound.
4. Exploring its potential for use in combination therapies with other drugs.
5. Conducting further studies to determine its safety and toxicity profile in vivo.
In conclusion, this compound is a promising compound with several potential applications in drug development. Its potent biological activities make it a promising candidate for further investigation, and future research should focus on understanding its mechanism of action and exploring its potential for use in combination therapies.
Synthesis Methods
The synthesis of 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine involves the reaction of 2-furylcarboxaldehyde with ethyl isonicotinate in the presence of sodium hydride. The resulting product is then reacted with 3-ethyl-4-isopropyl-1-piperazinecarboxylic acid to obtain the final compound.
Scientific Research Applications
The scientific research application of 5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine is primarily focused on its potential as a drug candidate. This compound has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make it a promising candidate for further investigation in the development of new drugs.
Properties
IUPAC Name |
5-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-2-(furan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-16-13-21(7-8-22(16)14(2)3)12-15-10-19-18(20-11-15)17-6-5-9-23-17/h5-6,9-11,14,16H,4,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLLJBLEAUGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CN=C(N=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
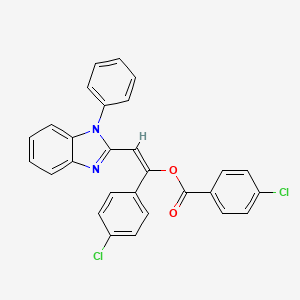
![2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5266122.png)
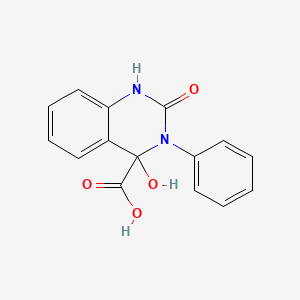
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5266128.png)
![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5266149.png)
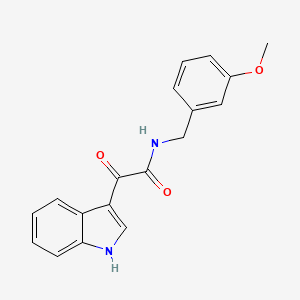
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266161.png)
![4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5266162.png)
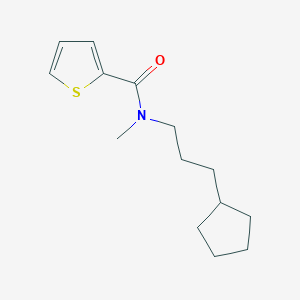
![1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5266169.png)
![1-[2-(butylthio)benzoyl]piperidine](/img/structure/B5266172.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5266192.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-2-ylisoxazol-5-yl)methyl]morpholine](/img/structure/B5266205.png)
